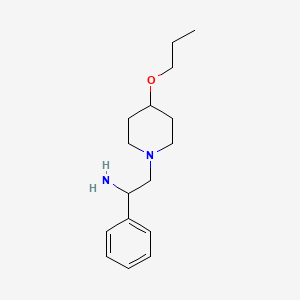![molecular formula C11H10N4S2 B1415271 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 1092346-11-6](/img/structure/B1415271.png)
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many biologically active compounds and are found in many natural products .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings including a pyrrole ring and a triazole ring. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring. Pyrrole is aromatic and thus relatively stable, but it can undergo reactions such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole compounds are typically polar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Structural Properties
Synthesis Techniques : Some studies focus on the synthesis of related triazole compounds, exploring different methods and precursors. For instance, the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media can yield 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which can be further processed into various 1,2,4-triazoles with potential antimicrobial activities (Bayrak et al., 2009).
Structural Assessment : The molecular and supramolecular structures of these compounds, including their complexes with metals like Hg(II), have been studied using X-ray diffractometry. This helps in understanding the physical and chemical properties of these compounds (Castiñeiras et al., 2018).
Pharmacological Applications
Antimicrobial Activity : Several studies have explored the antimicrobial properties of triazole derivatives. Compounds synthesized from 1,2,4-triazoles have shown varying degrees of antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Gotsulya et al., 2018).
Antitumor Potential : Research into the antitumor properties of these compounds has been conducted, with some compounds undergoing screening for their effectiveness against various tumor cell lines. However, results have varied, indicating the need for further exploration (Saidov et al., 2014).
Antileishmanial Activity : Theoretical calculations and experimental studies have been conducted on 4-amino-1,2,4-triazole derivatives for their potential antileishmanial activity, demonstrating the versatility of these compounds in pharmacological applications (Süleymanoğlu et al., 2017).
Other Applications
Corrosion Inhibition : Some triazole derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic solutions. This highlights their potential in industrial applications (Ansari et al., 2014).
Surface Activity : The surface activity of certain 1,2,4-triazole derivatives has been studied, indicating their potential use as surface-active agents, further diversifying their application scope (El-Sayed, 2006).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, a thiophene ring, and a pyrrole ring. Compounds containing these structures have been known to exhibit a wide range of biological activities . .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been known to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-3-(3-pyrrol-1-ylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-14-10(12-13-11(14)16)9-8(4-7-17-9)15-5-2-3-6-15/h2-7H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMNFCIWDFAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
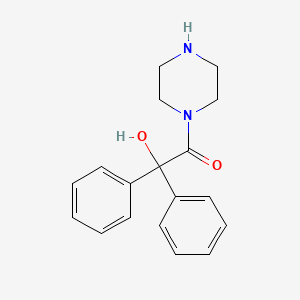
![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
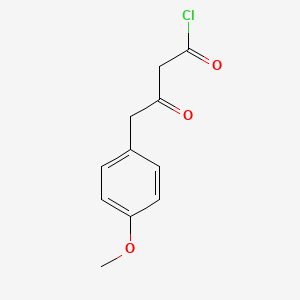
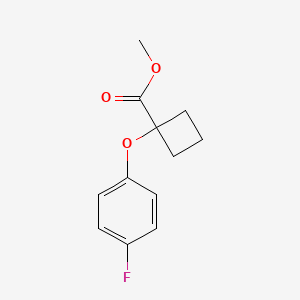
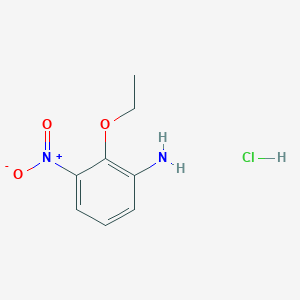

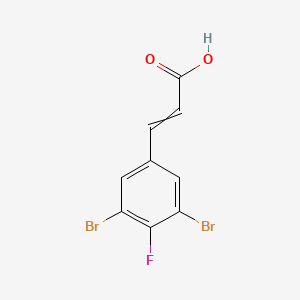
![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)
